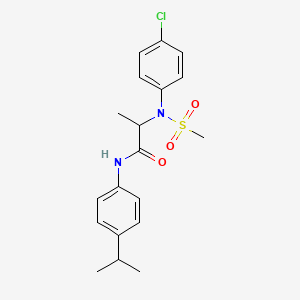![molecular formula C24H21NO B4174655 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Vue d'ensemble
Description
12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as MTBD, is a synthetic compound that has been widely studied for its potential as a therapeutic agent in various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one exerts its pharmacological effects through multiple mechanisms. It has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one also activates the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism. Additionally, 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to modulate the activity of various enzymes and receptors, including COX-2, PPAR-γ, and Nrf2.
Biochemical and Physiological Effects:
12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been found to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in inflammation. Moreover, 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to induce apoptosis and cell cycle arrest in cancer cells. In terms of its neuroprotective effects, 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been found to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, it has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one of the limitations of 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One potential direction is to investigate its potential as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease. Another direction is to study the structure-activity relationship of 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one and its analogs to identify compounds with improved pharmacological properties. Moreover, the development of novel drug delivery systems for 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one could improve its solubility and bioavailability, which could enhance its therapeutic potential.
Applications De Recherche Scientifique
12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
12-(4-methylphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)22-23-18-6-3-2-5-16(18)13-14-20(23)25-19-7-4-8-21(26)24(19)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOXNRPFUBCZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(4-methylphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4174579.png)
![dimethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4174583.png)
![2-butoxy-N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174587.png)

![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4174600.png)
![2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174614.png)
![2-fluoro-5-[4-(2-furoyl)-1-piperazinyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174615.png)
![ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4174630.png)
![N-[4-({2-[(2-sec-butylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4174641.png)
![ethyl 6-amino-5-cyano-8'-ethyl-2,4',4',6'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4174648.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4174652.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4174656.png)
![2-(3-chloro-4-methylphenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174661.png)